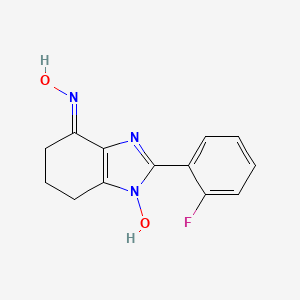

2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorine-containing benzimidazole derivatives involves multiple steps, including the formation of the core benzimidazole structure followed by the introduction of the fluorophenyl group and oxime functionality. Studies such as those by Gadakh et al. (2010) have demonstrated the synthesis of related compounds through the condensation of substituted-2-hydroxybenzoyl pyrazoles and pyrazolyl benzo[d]oxazoles, indicating a methodology that could be adapted for synthesizing the compound (Gadakh et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with fluorophenyl groups, often involves complex interactions between the functional groups that influence their chemical behavior and biological activity. Research by Menteşe et al. (2015) on similar benzimidazole compounds emphasizes the role of substituents in defining the properties and potential applications of these molecules (Menteşe et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, aminomethylation, and reactions with different reagents to introduce or modify functional groups. Studies like those by Frasinyuk (2015) provide insights into the aminomethylation reactions of benzimidazole derivatives, which could be relevant for further functionalization of the compound of interest (Frasinyuk, 2015).

Aplicaciones Científicas De Investigación

Photophysical Properties and Sensing Applications

Theoretical Modelling of Photophysical Processes : Research on compounds structurally similar to 2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown that they are susceptible to ground state rotamerization and excited state intramolecular proton transfer (ESIPT) reactions. These processes result in multiple fluorescence bands corresponding to different species, highlighting the complex photophysical behavior of such compounds. Theoretical studies provide insight into the potential energy curves (PEC) for ESIPT in different electronic states, indicating feasibility in excited states (Purkayastha & Chattopadhyay, 2003).

Sensors for Metal Ions : Benzimidazole and benzothiazole derivatives, similar in structure to the compound , have been developed as sensors for metal ions such as Al3+ and Pb2+. These fluorophores exhibit large Stokes shifts and intense sky-blue emission, demonstrating their potential in metal ion sensing. The spatial charge distribution in the frontier molecular orbitals supports the ESIPT mechanism through intramolecular charge transfer (Suman, Bubbly, & Gudennavar, 2019).

Biological Activities

Antimicrobial Activity : Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share structural similarities with the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives showed promising activity against bacterial strains, indicating the potential of these compounds in antimicrobial applications (Gadakh et al., 2010).

Anti-Breast Cancer Agents : A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been examined for antiproliferative effects against breast cancer cell lines, showing considerable activity. This suggests the relevance of benzimidazole derivatives in developing cancer therapeutics (Karthikeyan et al., 2017).

Synthesis and Characterization

- Synthesis and Characterization : The synthesis, aminomethylation, and various reactions of compounds related to the one have been studied, providing a foundation for further functionalization and application of these compounds in different scientific areas (Frasinyuk, 2015).

Propiedades

IUPAC Name |

(NE)-N-[2-(2-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-9-5-2-1-4-8(9)13-15-12-10(16-18)6-3-7-11(12)17(13)19/h1-2,4-5,18-19H,3,6-7H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUSSCAZYPBUJH-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)